![molecular formula C13H19N5S2 B2638931 4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine CAS No. 868221-96-9](/img/structure/B2638931.png)
4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Descripción general
Descripción
4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine is a complex organic compound featuring a pyrimidine ring substituted with methyl groups and a triazole moiety linked via a sulfanyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine typically involves multi-step organic reactions:
Formation of the Triazole Moiety: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.
Sulfanylation: The triazole derivative is then reacted with a thiol compound under basic conditions to introduce the propylsulfanyl group.
Pyrimidine Synthesis: The pyrimidine ring is synthesized separately, often starting from acetylacetone and guanidine derivatives.
Coupling Reaction: The final step involves coupling the triazole and pyrimidine moieties via a sulfanyl bridge, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The methyl groups on the pyrimidine ring can be substituted with various electrophiles under Friedel-Crafts alkylation conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Aluminum chloride (AlCl3) as a catalyst in anhydrous conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various alkylated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of sulfanyl and triazole groups in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as an antimicrobial and antifungal agent. The triazole moiety is known for its ability to inhibit the growth of various pathogens by interfering with their enzymatic processes.
Medicine
In medicine, derivatives of this compound are explored for their potential use in treating infections and diseases caused by resistant strains of bacteria and fungi. Its structure allows for modifications that can enhance its efficacy and reduce toxicity.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its synthesis and reactions provide valuable insights into the production of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine involves the inhibition of key enzymes in microbial cells. The triazole ring interacts with the heme group of cytochrome P450 enzymes, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to increased membrane permeability and cell death.
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Voriconazole: A triazole antifungal with a broader spectrum of activity.
Itraconazole: Known for its effectiveness against a wide range of fungal infections.
Uniqueness
4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine is unique due to its dual sulfanyl and triazole functionalities, which provide a distinct mechanism of action and potential for diverse chemical modifications. This makes it a versatile candidate for developing new therapeutic agents with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
4,6-dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5S2/c1-5-6-19-13-17-16-11(18(13)4)8-20-12-14-9(2)7-10(3)15-12/h7H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUBDIIWGLMBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C)CSC2=NC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325048 | |
| Record name | 4,6-dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868221-96-9 | |
| Record name | 4,6-dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


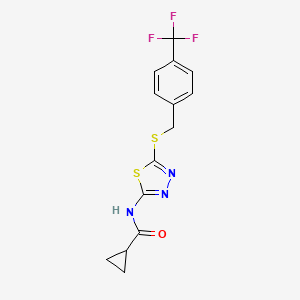
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2638853.png)
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2638855.png)
![2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2638857.png)
![N-(3-chloro-4-methylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2638858.png)
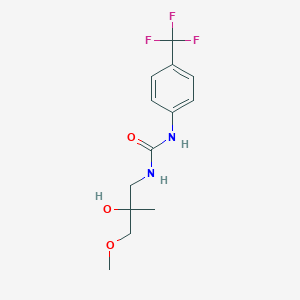
![8-(3-Methylbenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2638861.png)
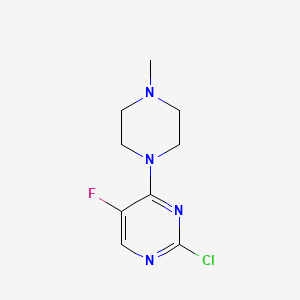
![4-methoxy-7-methyl-2-{4-[4-(propane-2-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2638864.png)
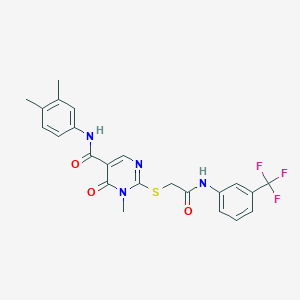
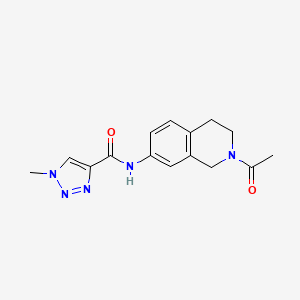
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]prop-2-enamide](/img/structure/B2638868.png)
![7-[(2,5-dimethylphenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-tria zino[4,3-h]purine-6,8-dione](/img/structure/B2638870.png)
![N-(4-ethoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2638871.png)
